molecular formula C14H7FN2O B5855903 5-(4-Fluorophenoxy)benzene-1,3-dicarbonitrile

5-(4-Fluorophenoxy)benzene-1,3-dicarbonitrile

Cat. No.: B5855903
M. Wt: 238.22 g/mol
InChI Key: NUTAWHYCKQTVTO-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)benzene-1,3-dicarbonitrile is an organic compound with the molecular formula C14H7FN2O It is a derivative of benzene-1,3-dicarbonitrile, where one of the hydrogen atoms is replaced by a 4-fluorophenoxy group

Preparation Methods

The synthesis of 5-(4-Fluorophenoxy)benzene-1,3-dicarbonitrile typically involves the reaction of 4-fluorophenol with 1,3-dicyanobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

5-(4-Fluorophenoxy)benzene-1,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile groups into amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom in the 4-fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOCH3). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(4-Fluorophenoxy)benzene-1,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenoxy)benzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-(4-Fluorophenoxy)benzene-1,3-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

5-(4-fluorophenoxy)benzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7FN2O/c15-12-1-3-13(4-2-12)18-14-6-10(8-16)5-11(7-14)9-17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTAWHYCKQTVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=CC(=C2)C#N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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